N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-[(2-METHYL-3-FURYL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE
Overview
Description
N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-[(2-METHYL-3-FURYL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring, a furan ring, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-[(2-METHYL-3-FURYL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The starting materials often include 2-methylbenzyl bromide, 4-hydrazinyl-1H-pyrazole, and 2-methyl-3-furoyl chloride. The reaction conditions usually require the presence of a base such as triethylamine and solvents like dichloromethane or ethanol. The reaction proceeds through nucleophilic substitution and condensation reactions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-[(2-METHYL-3-FURYL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution with sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyrazole or furan derivatives.
Scientific Research Applications
N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-[(2-METHYL-3-FURYL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-[(2-METHYL-3-FURYL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-Methylbenzyl)-1H-pyrazol-4-yl]-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide
- N-[1-(2-Methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide
Uniqueness
N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-[(2-METHYL-3-FURYL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of both pyrazole and furan rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(2-methylfuran-3-carbonyl)amino]-3-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-5-3-4-6-14(12)10-23-11-15(9-19-23)20-18(26)22-21-17(24)16-7-8-25-13(16)2/h3-9,11H,10H2,1-2H3,(H,21,24)(H2,20,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVVPDVRRPHFAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=S)NNC(=O)C3=C(OC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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